n-(Methylsulfonyl)-n-phenylmethanesulfonamide
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Overview
Description
n-(Methylsulfonyl)-n-phenylmethanesulfonamide: is an organic compound with the molecular formula C8H11NO4S2 . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of n-(Methylsulfonyl)-n-phenylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine.
Industrial Production: On an industrial scale, the production method is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-(Methylsulfonyl)-n-phenylmethanesulfonamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Mechanism of Action
The mechanism by which n-(Methylsulfonyl)-n-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction often involves hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
N-methyl(phenyl)methanesulfonamide: Similar in structure but lacks the additional sulfonyl group, making it less reactive in certain chemical reactions.
N-phenylmethanesulfonamide: Another related compound, differing by the absence of the methylsulfonyl group.
Uniqueness
Properties
Molecular Formula |
C8H11NO4S2 |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-methylsulfonyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)9(15(2,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
IADJFFRYWBYPAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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